1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one
Description
Properties
CAS No. |
70243-84-4 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(2-pyrrolidin-1-ylphenyl)ethanone |
InChI |
InChI=1S/C12H15NO/c1-10(14)11-6-2-3-7-12(11)13-8-4-5-9-13/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
WILVJAAEZPIEIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC=C1N2CCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established and Novel Synthetic Routes to 1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one
The construction of the this compound framework can be approached through various synthetic strategies, each with its own merits and applications. These routes can be broadly categorized into methods focusing on stereocontrol, those leveraging modern C-H functionalization techniques, and those employing the efficiency of multi-component reactions.
Stereoselective Synthesis and Chiral Resolution Techniques
While specific stereoselective syntheses for this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis can be applied to achieve enantioenriched forms of this compound and its derivatives. Chiral α-amino ketones are valuable synthons in organic synthesis, and their preparation is an active area of research. A plausible approach to the stereoselective synthesis of this target molecule could involve the asymmetric arylation of α-keto imines, a method that has been successfully employed for the synthesis of other chiral α-amino ketones. This could be achieved through the use of a chiral palladium(II) complex catalyst that can facilitate the enantioselective insertion of the C-N bond into a Pd-C bond. nih.gov
Furthermore, the resolution of a racemic mixture of this compound presents a viable pathway to obtaining enantiomerically pure forms. Given the presence of a basic nitrogen atom within the pyrrolidine (B122466) ring, classical resolution using chiral acids is a primary technique to be considered. This method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization. Common resolving agents for amines include tartaric acid and its derivatives. youtube.com
Kinetic resolution, particularly organocatalyzed kinetic resolution, offers another powerful strategy. This approach involves the differential reaction of the two enantiomers with a chiral catalyst, allowing for the separation of the unreacted, enantioenriched starting material. For α-functionalized ketones, asymmetric catalytic cascade annulation has been shown to be an effective method for kinetic resolution. cas.cn
Table 1: Potential Chiral Resolution Techniques for this compound
| Technique | Description | Potential Resolving Agents/Catalysts |
| Classical Resolution | Formation of diastereomeric salts with a chiral acid, followed by separation via crystallization. | Tartaric acid, Mandelic acid, Camphorsulfonic acid |
| Kinetic Resolution | Enantioselective reaction catalyzed by a chiral catalyst, leading to separation of unreacted enantiomer. | Chiral phosphoric acids, Chiral amines |
| Chromatographic Separation | Separation of enantiomers using a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC). | Polysaccharide-based CSPs, Macrocyclic antibiotic-based CSPs |
Transition Metal-Free C–H Functionalization Approaches Utilizing Ethanone (B97240) Substrates
Recent advancements in organic synthesis have highlighted the utility of transition-metal-free C-H functionalization reactions as a powerful tool for the construction of complex molecules. While direct C-H amination of an ethanone substrate with pyrrolidine to form this compound is a challenging transformation, related methodologies provide a conceptual framework.
For instance, the synthesis of 2'-aminoacetophenones can be achieved through electrochemical C-H/N-H coupling reactions. organic-chemistry.org This approach, while intramolecular in the reported examples, suggests the feasibility of intermolecular C-H amination under electrochemical conditions. Furthermore, metal-free electrophilic activation of acetophenones using triflic anhydride (B1165640) can generate highly reactive intermediates that may be trapped by nucleophiles like pyrrolidine, leading to α-functionalization. organic-chemistry.org
The direct C-H functionalization of pyrrolidine itself, followed by coupling with a suitable phenyl ethanone precursor, represents another potential transition-metal-free strategy. rsc.org
Multi-Component Reaction Strategies for Pyrrolidine-Phenyl-Ethanone Frameworks
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular scaffolds from simple starting materials in a single step. The pyrrolidine-phenyl-ethanone framework is amenable to construction via MCRs.
One plausible strategy involves a one-pot reaction of an N-(sulfonamido)-acetophenone, an aldehyde, and an activated methylene (B1212753) compound, which has been shown to produce polysubstituted 2-aminopyrroles. nih.gov By carefully selecting the starting materials, this methodology could be adapted to generate the desired this compound core. The reaction proceeds through the formation of intermediate pyrrolines, which can then be further transformed.
Another relevant MCR is the synthesis of 2-alkynyl pyrrolidines via a KA2 coupling reaction, which involves the one-pot reaction of a ketone, an amine, and an alkyne. While this specific reaction yields an alkynyl-substituted pyrrolidine, the underlying principle of combining multiple components to rapidly build the pyrrolidine ring is applicable.
Derivatization Strategies for Structural Modification and Diversification
The this compound scaffold provides multiple sites for chemical modification, allowing for the generation of diverse libraries of analogs for structure-activity relationship (SAR) studies.
Functionalization of the Phenyl Moiety (e.g., Sulfonyl, Halogenation)
The phenyl ring of this compound is susceptible to electrophilic aromatic substitution, enabling the introduction of a variety of functional groups.
Sulfonylation: The introduction of a sulfonyl group can be achieved through reactions with sulfonylating agents. For instance, electrochemical oxidative C(sp2)–H sulfonylation of aldehyde hydrazones has been demonstrated, suggesting that similar conditions could be applied to the phenyl ring of the target molecule. thieme-connect.de Alternatively, a copper(I)-catalyzed multicomponent reaction of aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, sulfur dioxide, and water can lead to the formation of β-keto sulfones, indicating the feasibility of introducing sulfonyl groups onto aromatic rings bearing ketone functionalities. rsc.org
Halogenation: The α-position of the ketone is readily halogenated under both acidic and basic conditions. libretexts.orgmasterorganicchemistry.com Acid-catalyzed halogenation typically leads to monohalogenation, while basic conditions can result in polyhalogenation. chemistrysteps.com This α-halogenated ketone can then serve as a precursor for further modifications, such as the introduction of α,β-unsaturation. libretexts.org Direct halogenation of the aromatic ring can also be achieved using standard electrophilic halogenating agents.
Table 2: Potential Functionalization Reactions of the Phenyl Moiety
| Reaction | Reagents and Conditions | Potential Products |
| Sulfonylation | Arylsulfonyl chloride, Lewis acid catalyst | Arylsulfonyl-substituted derivative |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative |
| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogen-substituted derivative |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted derivative |
| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Alkyl-substituted derivative |
Pyrrolidine Ring Modifications and Analog Design
The pyrrolidine ring offers numerous opportunities for structural diversification, which can significantly impact the biological activity of the resulting analogs. Modifications can be made by introducing substituents at various positions on the ring or by altering the nitrogen atom.
N-Substitution: The nitrogen atom of the pyrrolidine ring can be readily functionalized. For example, N-substituted pyrrolidine-2-ones can be prepared by the condensation of primary amines with γ-butyrolactone (GBL). chemrxiv.org This suggests that the nitrogen of the pyrrolidine in the target molecule can be a site for introducing a wide range of substituents.
C-Substitution: The synthesis of C-substituted pyrrolidines is a well-established field. Palladium-catalyzed hydroarylation of pyrrolines can provide 3-aryl pyrrolidines. nih.govnih.gov Furthermore, the synthesis of 2-substituted pyrrolidine alkaloid analogs has been reported, demonstrating the feasibility of introducing substituents at the C2 position. researchgate.net The synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates also highlights the potential for introducing a variety of functional groups onto the pyrrolidine ring. nih.gov
The development of synthetic routes to C-substituted pyrrolidines is of great interest for drug discovery, as these modifications can lead to compounds with improved pharmacological profiles. researchgate.net
Table 3: Potential Modifications of the Pyrrolidine Ring
| Modification | Synthetic Strategy | Potential Analogs |
| N-Alkylation | Reaction with alkyl halides | N-Alkyl substituted analogs |
| N-Acylation | Reaction with acyl chlorides or anhydrides | N-Acyl substituted analogs |
| C2-Substitution | Asymmetric synthesis from proline derivatives | 2-Alkyl, 2-Aryl substituted analogs |
| C3-Substitution | Hydroarylation of pyrrolines | 3-Aryl substituted analogs |
| C4-Substitution | Synthesis from substituted precursors | 4-Hydroxy, 4-Amino substituted analogs |
Structural Elaboration via Chalcone (B49325) Hybridization and Heterocyclic Annulations
The chemical scaffold of this compound serves as a versatile building block in synthetic organic chemistry, particularly for the construction of more complex molecular architectures. A primary route for its structural elaboration involves its use as a ketone precursor in the synthesis of chalcones, which are valuable intermediates for generating a variety of heterocyclic systems. thepharmajournal.com Chalcones, or 1,3-diaryl-2-propen-1-ones, are synthesized through a base- or acid-catalyzed condensation reaction, most commonly the Claisen-Schmidt condensation. nih.govrjptonline.org
In this process, this compound acts as the ketone component, which is condensed with various substituted aromatic aldehydes. ijres.org This reaction creates an α,β-unsaturated carbonyl system, a key functional group that allows for subsequent chemical transformations. researchgate.net The presence of the reactive keto-ethylenic group makes chalcones important precursors for synthesizing heterocyclic compounds like pyrazolines and pyrimidines through cyclization reactions. ijres.orgijper.org
The general synthetic pathway begins with the Claisen-Schmidt condensation of this compound with a selected aromatic aldehyde in the presence of a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide in ethanol, to yield the corresponding chalcone hybrid. rjptonline.org These chalcone intermediates can then be subjected to annulation reactions. For instance, reaction with hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol, often with a catalytic amount of acetic acid, leads to the formation of pyrazoline derivatives. thepharmajournal.comdergipark.org.tr Similarly, reacting the chalcone with urea (B33335), thiourea, or guanidine (B92328) under basic conditions yields pyrimidine (B1678525), pyrimidine-2-thione, or 2-aminopyrimidine (B69317) derivatives, respectively. ijper.orgresearchgate.netimpactfactor.org
The following table summarizes the synthetic elaboration of this compound into various heterocyclic systems via a chalcone intermediate.
Interactive Data Table: Synthesis of Heterocyclic Derivatives from this compound
| Entry | Starting Ketone | Aldehyde Reagent (Ar-CHO) | Intermediate | Cyclizing Agent | Final Heterocyclic Product | Reaction Type |
|---|---|---|---|---|---|---|
| 1 | This compound | Substituted Benzaldehyde | (2E)-3-(Aryl)-1-[2-(pyrrolidin-1-yl)phenyl]prop-2-en-1-one (Chalcone) | Hydrazine Hydrate | 5-(Aryl)-3-[2-(pyrrolidin-1-yl)phenyl]-4,5-dihydro-1H-pyrazole (Pyrazoline) | Claisen-Schmidt Condensation / Cyclization |
| 2 | This compound | Substituted Benzaldehyde | (2E)-3-(Aryl)-1-[2-(pyrrolidin-1-yl)phenyl]prop-2-en-1-one (Chalcone) | Urea | 4-(Aryl)-6-[2-(pyrrolidin-1-yl)phenyl]pyrimidin-2(1H)-one (Pyrimidine) | Claisen-Schmidt Condensation / Cyclization |
| 3 | This compound | Substituted Benzaldehyde | (2E)-3-(Aryl)-1-[2-(pyrrolidin-1-yl)phenyl]prop-2-en-1-one (Chalcone) | Thiourea | 4-(Aryl)-6-[2-(pyrrolidin-1-yl)phenyl]pyrimidine-2(1H)-thione (Thio-pyrimidine) | Claisen-Schmidt Condensation / Cyclization |
| 4 | This compound | Substituted Benzaldehyde | (2E)-3-(Aryl)-1-[2-(pyrrolidin-1-yl)phenyl]prop-2-en-1-one (Chalcone) | Guanidine | 4-(Aryl)-6-[2-(pyrrolidin-1-yl)phenyl]pyrimidin-2-amine (Amino-pyrimidine) | Claisen-Schmidt Condensation / Cyclization |
Reaction Mechanism Analysis of Key Synthetic Steps
The synthetic transformations outlined above are governed by well-established reaction mechanisms. The key steps involve the formation of the chalcone bridge followed by a nucleophilic addition and intramolecular cyclization.
Claisen-Schmidt Condensation Mechanism: The formation of chalcones from this compound and an aromatic aldehyde is a crossed aldol (B89426) condensation known as the Claisen-Schmidt reaction. wikipedia.org Since the aromatic aldehyde lacks α-hydrogens, it cannot enolize and exclusively acts as the electrophile, preventing self-condensation side products. youtube.com The mechanism proceeds as follows:
Enolate Formation: A strong base, typically hydroxide (OH⁻), abstracts an acidic α-hydrogen from the methyl group of this compound. This deprotonation results in the formation of a resonance-stabilized enolate anion. youtube.comwikipedia.org
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate. youtube.com
Protonation: The alkoxide intermediate is protonated by a water molecule (formed in the initial deprotonation step), yielding a β-hydroxy ketone (an aldol addition product).
Dehydration: Under the basic reaction conditions, the α-hydrogen (on the carbon between the carbonyl and the hydroxyl group) is abstracted. The resulting anion eliminates the hydroxide ion in an E1cB (Elimination Unimolecular conjugate Base) mechanism, forming a double bond. youtube.com This dehydration step is thermodynamically driven by the formation of a conjugated π-system, resulting in the stable α,β-unsaturated ketone, or chalcone. nih.gov
Heterocyclic Annulation Mechanisms:
Pyrazoline Synthesis via Michael Addition: The synthesis of pyrazolines from chalcones and hydrazine is a classic example of a conjugate addition followed by cyclization. dergipark.org.tr
Michael Addition: The reaction begins with the 1,4-conjugate addition (Michael addition) of a nitrogen atom from hydrazine (the nucleophile) to the β-carbon of the α,β-unsaturated carbonyl system of the chalcone (the Michael acceptor). organic-chemistry.orgwikipedia.org This forms a new carbon-nitrogen bond and generates an enolate intermediate.
Proton Transfer and Tautomerization: A proton is transferred to the enolate, leading to a keto-hydrazone intermediate.
Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the carbonyl carbon. This results in the formation of a five-membered heterocyclic ring with a hydroxyl group.
Dehydration: A final acid- or base-catalyzed dehydration step removes a molecule of water, creating a double bond within the ring and yielding the stable 2-pyrazoline (B94618) product. rdd.edu.iq
Pyrimidine Synthesis: The formation of the pyrimidine ring from a chalcone and urea (or its analogues) also proceeds through a Michael addition-initiated cyclocondensation. ijres.org
Michael Addition: An amino group of urea acts as the nucleophile, attacking the β-carbon of the chalcone in a Michael-type addition. organic-chemistry.org
Intramolecular Cyclization: Following proton transfer, the second amino group of the urea derivative attacks the carbonyl carbon of the chalcone intramolecularly. This nucleophilic addition leads to the formation of a six-membered heterocyclic ring intermediate.
Dehydration and Oxidation: The reaction is completed by a sequence of dehydration steps to form two double bonds within the ring. This process results in the stable, aromatic pyrimidine core. ijper.orgimpactfactor.org
Molecular Structure and Conformational Analysis
Single-Crystal X-ray Diffraction Studies of Pyrrolidine-Ethanone Derivatives
For instance, the analysis of 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, a derivative of the target compound, reveals detailed structural information. researchgate.netnih.gov This compound crystallizes and its structure has been determined at a low temperature to ensure high precision. researchgate.net Similarly, a dimeric copper(II) complex incorporating a 2-(pyrrolidin-1-yl)ethan-1-olate ligand has been characterized, providing further data on the geometry of the pyrrolidine-ethanone moiety.
The following table summarizes the crystallographic data for a related pyrrolidine-ethanone derivative, (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone.
| Crystal Data for (2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone | |
| Chemical Formula | C₂₁H₂₁NO |
| Formula Weight | 303.39 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.7806 (6) |
| b (Å) | 7.9407 (7) |
| c (Å) | 9.6089 (9) |
| α (°) | 82.579 (7) |
| β (°) | 76.793 (7) |
| γ (°) | 83.510 (7) |
| Volume (ų) | 424.21 (7) |
| Z | 1 |
In the crystal structure of 1,2-diphenyl-2-(pyrrolidin-1-yl)ethanone hydrochloride, intermolecular forces such as hydrogen bonds and π–π stacking play a crucial role in stabilizing the crystal lattice. researchgate.net The presence of a hydrochloride salt introduces strong hydrogen bonding interactions, with the chloride anion acting as a hydrogen bond acceptor. researchgate.net
Furthermore, the phenyl rings in this molecule engage in π–π stacking interactions, which are attractive, noncovalent interactions between aromatic rings. researchgate.net These interactions are characterized by the close parallel alignment of the phenyl rings of adjacent molecules. researchgate.net Specifically, two types of π–π interactions are observed: π–π stacking and edge-to-π interactions. researchgate.net The distances between the interacting rings are typically in the range of 3.3 to 3.8 Å.
The five-membered pyrrolidine (B122466) ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. The specific conformation can be influenced by the substituents attached to the ring. In the case of (2E)-1-phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone, the pyrrolidine ring has a defined conformation where the phenyl rings are twisted relative to the mean plane of the pyrrolidine ring by 11.2(1)° and 67.3(1)°.
The orientation of the phenyl group relative to the ethanone (B97240) moiety is also of interest. In acetophenone (B1666503) derivatives, the planarity or non-planarity of the molecule is determined by the balance of electronic and steric effects. For 2-substituted acetophenones, the substituent at the ortho position can cause the acetyl group to rotate out of the plane of the phenyl ring.
Chiroptical Properties and Absolute Stereochemical Determination
Chiroptical properties, such as optical rotation and circular dichroism, are exhibited by chiral molecules. If 1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one were to possess a chiral center, for example through substitution, it would be expected to be optically active. The determination of the absolute stereochemistry of a chiral molecule, i.e., the actual three-dimensional arrangement of its atoms, is crucial for understanding its biological activity.
While there is no specific information available in the searched literature regarding the chiroptical properties and absolute stereochemical determination of this compound, it is important to note that many pyrrolidine derivatives are chiral and play a significant role in asymmetric synthesis and pharmaceuticals. The synthesis of optically active 2-pyrrolidinone derivatives, starting from chiral precursors like S-pyroglutamic acid, is a well-established field of research.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR, DEPT)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise structure of 1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one can be elucidated.
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to reveal distinct signals corresponding to the protons of the pyrrolidine (B122466) ring, the aromatic phenyl ring, and the acetyl methyl group. The protons on the aromatic ring, being in an ortho-substituted system, will likely appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm) due to the electron-withdrawing effect of the acetyl group and the influence of the pyrrolidinyl substituent. The methyl protons of the acetyl group are anticipated to be a sharp singlet further upfield, likely around δ 2.5-2.7 ppm. The pyrrolidine ring protons would present as two multiplets, with the protons adjacent to the nitrogen atom (N-CH₂) appearing at a lower field than the other two protons (CH₂-CH₂).
¹³C NMR and DEPT Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups. The carbonyl carbon of the ketone is expected to be the most downfield signal, typically in the range of δ 195-205 ppm. The aromatic carbons will produce a set of signals in the δ 120-150 ppm region. The methyl carbon of the acetyl group will be the most upfield signal. The two distinct types of carbon atoms in the pyrrolidine ring will also be readily identifiable.
2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the structural assignments. A COSY spectrum would show correlations between adjacent protons, helping to trace the connectivity within the aromatic and pyrrolidine rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the ¹H and ¹³C assignments.
Expected ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Aromatic (C₆H₄) | 7.0 - 7.8 | Multiplet | 4H |
| Pyrrolidine (N-CH₂) | 3.2 - 3.5 | Multiplet | 4H |
| Acetyl (CH₃) | 2.5 - 2.7 | Singlet | 3H |
Expected ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | DEPT-135 |
|---|---|---|
| Carbonyl (C=O) | 198 - 202 | No Signal |
| Aromatic (C-N) | 145 - 150 | No Signal |
| Aromatic (C-C=O) | 135 - 140 | No Signal |
| Aromatic (CH) | 120 - 132 | Positive |
| Pyrrolidine (N-CH₂) | 50 - 55 | Negative |
| Acetyl (CH₃) | 25 - 30 | Positive |
Mass Spectrometry Techniques (ESI-MS, GC-MS, LC-MS/MS, HRMS) for Molecular Confirmation and Purity Assessment
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
Molecular Ion and Fragmentation: In techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), the molecule would be expected to show a molecular ion peak (M⁺·) corresponding to its molecular weight. Key fragmentation pathways for cathinone (B1664624) derivatives often involve α-cleavage at both the amine and carbonyl groups. iucr.org For this compound, characteristic fragments would likely arise from the loss of the methyl group (M-15) and cleavage of the pyrrolidine ring. The pyrrolidinyl moiety itself can produce characteristic ions at m/z 70. researchgate.net
Soft Ionization Techniques (ESI-MS, LC-MS/MS): Electrospray ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (LC-MS). It typically produces a protonated molecule [M+H]⁺, allowing for accurate molecular weight determination with minimal fragmentation. Tandem mass spectrometry (LC-MS/MS) could be used to isolate the [M+H]⁺ ion and induce fragmentation, providing further structural confirmation.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to determine the elemental composition of the molecule, thus confirming its chemical formula with a high degree of confidence.
Expected Mass Spectrometry Data:
| Technique | Ion Type | Predicted m/z | Information Provided |
|---|---|---|---|
| GC-MS (EI) | Molecular Ion (M⁺·) | 189.13 | Molecular Weight |
| Fragment | 174.11 | Loss of CH₃ | |
| Fragment | 70.06 | Pyrrolidinyl fragment | |
| ESI-MS | Protonated Molecule [M+H]⁺ | 190.14 | Molecular Weight Confirmation |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. It is a valuable tool for identifying the functional groups present in a compound.
The IR spectrum of this compound is expected to show several characteristic absorption bands. The most prominent of these would be the strong carbonyl (C=O) stretching vibration of the ketone, which for substituted acetophenones typically appears in the range of 1670-1695 cm⁻¹. cdnsciencepub.com The presence of the aromatic ring will be indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹. The aliphatic C-H bonds of the pyrrolidine ring and the acetyl methyl group will exhibit stretching vibrations just below 3000 cm⁻¹. The C-N stretching of the tertiary amine attached to the phenyl ring is expected to appear in the 1360-1250 cm⁻¹ region.
Expected Infrared (IR) Spectroscopy Data:
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Phenyl Ring | 3010 - 3100 | Medium |
| C-H Stretch (Aliphatic) | Pyrrolidine, Methyl | 2850 - 2990 | Medium-Strong |
| C=O Stretch (Ketone) | Acetyl Group | 1670 - 1695 | Strong |
| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 | Medium-Variable |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Impurity Profiling, and Enantioselective Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique used to separate, identify, and quantify each component in a mixture. shimadzu.com It is crucial for assessing the purity of a synthesized compound and for identifying any impurities.
Purity Assessment: A reversed-phase HPLC method, likely using a C18 column, would be suitable for analyzing this compound. ejgm.co.ukresearchgate.net The compound would be dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would carry the sample through the column. The purity of the compound is determined by the peak area of the main component relative to the total area of all peaks in the chromatogram. A pure sample should ideally show a single, sharp peak.
Impurity Profiling: HPLC can also be used to develop an impurity profile, which is important for quality control. By analyzing the retention times and peak areas of any minor peaks, potential impurities from the synthesis or degradation can be identified and quantified.
Enantioselective Analysis: Since this compound does not possess a chiral center, enantioselective analysis is not applicable. However, for related chiral compounds, HPLC with a chiral stationary phase would be necessary to separate and quantify the individual enantiomers.
Typical HPLC Parameters for Analysis:
| Parameter | Description |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water (with potential additives like formic acid or ammonium (B1175870) acetate) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV-Vis Detector (Diode Array Detector) at a wavelength corresponding to the compound's UV absorbance maximum |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
Computational Chemistry and Molecular Modeling
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein, which is crucial for designing new drug candidates. plos.org
Molecular docking studies are instrumental in predicting how 1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one and its analogs bind to a receptor's active site. These simulations calculate a docking score, which estimates the binding affinity, and reveal specific intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking that stabilize the ligand-receptor complex. plos.org
For instance, in studies involving analogs like 1-(4-(pyrrolidin-1-ylsulfonyl)phenyl)ethanone, docking simulations against the dihydrofolate reductase (DHFR) enzyme have been performed. researchgate.net The results from such studies can be used to predict the binding behavior of the target compound. The interactions typically involve key amino acid residues within the enzyme's active site. researchgate.net The binding affinity is often quantified by a scoring function (e.g., LigScore), which helps in ranking potential drug candidates. plos.org
Below is a representative data table illustrating the types of interactions and binding scores that can be obtained from molecular docking studies for analogous compounds against a target like DHFR.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Analog 1 | DHFR (4DFR) | -8.5 | Asp27, Thr113 | Hydrogen Bond |
| Analog 2 | DHFR (4DFR) | -8.2 | Phe31, Ile50 | Hydrophobic |
| Analog 3 | DHFR (4DFR) | -7.9 | Phe34 | π-π Stacking |
Dihydrofolate reductase (DHFR) is a crucial enzyme in the biosynthesis of essential cellular components like thymidylate and purines. nih.gov Its inhibition disrupts DNA synthesis, making it a key target for antimicrobial and anticancer therapies. nih.govwikipedia.org Many folate analogs act as competitive inhibitors of DHFR. nih.gov
Molecular docking studies on compounds structurally related to this compound, such as certain sulfonamide derivatives, suggest they can act as inhibitors of the DHFR enzyme. researchgate.net These in silico analyses indicate that such compounds can fit within the active site of the DHFR enzyme, potentially blocking the binding of the natural substrate, dihydrofolate. researchgate.netresearchgate.net The mechanism of inhibition is often competitive, where the inhibitor and the natural substrate compete for the same binding site on the enzyme. nih.gov By occupying the active site, the inhibitor prevents the reduction of dihydrofolate to tetrahydrofolate, thereby halting the metabolic pathway. researchgate.net The effectiveness of such inhibitors can be compared to established drugs like methotrexate. researchgate.net
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. chemrxiv.org These methods provide detailed information about the distribution of electrons and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org
The energy difference between HOMO and LUMO, known as the energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. chemrxiv.org A smaller energy gap suggests higher reactivity. Calculations can also determine other electronic properties like electronic energy, dipole moment, and the molecular electrostatic potential, which are vital for understanding how the molecule will interact with biological receptors. chemrxiv.org These computational approaches allow for the geometry optimization of the molecule to find its most stable three-dimensional structure. chemrxiv.org
In Silico Prediction of Preclinical ADME Properties and Metabolic Pathways
In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. researchgate.netnih.gov This helps to reduce the likelihood of late-stage failures due to poor pharmacokinetic profiles. nih.gov Web-based tools like SwissADME and pkCSM can predict a range of properties based on a molecule's structure. amazonaws.commdpi.com
For this compound, these tools can predict its drug-likeness based on criteria like Lipinski's rule of five. mdpi.com Furthermore, pharmacokinetic properties such as human intestinal absorption, blood-brain barrier (BBB) permeation, and interaction with cytochrome P450 (CYP) enzymes (key for metabolism) can be estimated. amazonaws.commdpi.com
Metabolic pathway prediction is another key aspect of in silico analysis. For related pyrrolidinophenone structures, major metabolic pathways include the reduction of the β-keto group and oxidation of the pyrrolidine (B122466) ring. researchgate.net Computational software can predict potential metabolites, helping to guide experimental studies. researchgate.netnih.gov
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Lipinski's Rule of Five | Compliant | Indicates good potential for oral bioavailability. |
| Human Intestinal Absorption | High | Suggests good absorption from the gastrointestinal tract. amazonaws.com |
| Blood-Brain Barrier (BBB) Permeation | Predicted Non-permeant | Indicates the compound may not readily cross into the central nervous system. amazonaws.com |
| CYP2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions. |
| AMES Toxicity | Predicted Non-toxic | Indicates a low likelihood of being mutagenic. mdpi.com |
Conformational Dynamics and Energy Landscape Analysis of the Compound
A molecule's biological activity is often dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that a molecule can adopt through rotation about single bonds. nih.gov Computational methods like molecular dynamics (MD) simulations can be used to study the conformational flexibility of this compound over time. nih.gov
This analysis helps to generate a conformational energy landscape, which is a map of the molecule's potential energy as a function of its conformational coordinates. nih.govresearchgate.net The landscape reveals the most stable, low-energy conformations (energy minima) and the energy barriers between them. arxiv.orgmdpi.com Identifying these preferred conformations is crucial, as they are often the ones that are recognized by and bind to biological targets. nih.gov This understanding of the molecule's dynamic behavior and structural preferences provides a more complete picture than a static structural model alone. bris.ac.uk
Mechanistic Biological and Pharmacological Investigations Pre Clinical Focus
Target Identification and Receptor Binding Profiling (e.g., Monoamine Transporters, Opioid Receptors, Metabotropic Glutamate Receptors)
The structural framework of 1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one suggests potential interactions with several key receptor systems, particularly those involved in neurotransmission.
Monoamine Transporters: Analogues of this compound, specifically derivatives of 2-aminopentanophenones like Pyrovalerone, have demonstrated significant activity as inhibitors of monoamine transporters. nih.gov Research into a series of these analogues has shown them to be selective inhibitors of the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), with minimal effects on the serotonin (B10506) transporter (SERT). nih.gov For instance, compounds such as 1-(3,4-dichlorophenyl)-2-pyrrolidin-1-yl-pentan-1-one are among the most potent DAT/NET selective inhibitors identified in this class. nih.gov Furthermore, a study on various cathinone (B1664624) derivatives, which share the β-keto-phenethylamine scaffold, revealed that all tested compounds were potent norepinephrine (NE) uptake inhibitors, though their effects on dopamine and serotonin systems varied. nih.gov These findings suggest a strong likelihood that this compound could exhibit affinity for and inhibitory activity at DAT and NET. A subset of these related compounds showed no significant affinity for serotonin receptors (5HT1A, 5HT1B, 5HT1C) or dopamine receptors (D1, D2, D3), indicating a potentially selective mechanism of action focused on transporters rather than the receptors themselves. nih.gov
Opioid Receptors: The pyrrolidine (B122466) moiety is also present in various synthetic compounds that interact with opioid receptors. These receptors are G protein-coupled receptors (GPCRs) that mediate the body's response to opioids. nih.govpainphysicianjournal.com For example, arylacetamide derivatives containing a pyrrolidine ring have been synthesized and shown to be selective for the kappa-opioid receptor (KOR). nih.gov More recently, novel synthetic opioids, such as N-Pyrrolidino etonitazene, have emerged that demonstrate potent activation of the µ-opioid receptor (MOR), with potencies significantly greater than fentanyl. researchgate.net While the core structure of this compound differs significantly from these specific examples, the presence of the pyrrolidine ring within known opioid receptor ligands warrants investigation into its potential binding affinity for MOR, KOR, and delta-opioid receptors (DOR).
| Compound Class/Name | Target(s) | Activity (IC₅₀ or Kᵢ) | Source(s) |
| Pyrovalerone Analogues | DAT, NET | Potent Inhibition (Specific values vary by analogue) | nih.gov |
| Cathinone Derivatives | NET, DAT, SERT | Potent NE Uptake Inhibition | nih.gov |
| Arylacetamides (U50,488H) | Kappa-Opioid Receptor | Selective Agonist | nih.gov |
| N-Pyrrolidino etonitazene | µ-Opioid Receptor | Potent Agonist (EC₅₀ = 0.548 nM for β-arrestin2) | researchgate.net |
Exploration of Enzymatic Modulation and Inhibition Mechanisms (e.g., Monoamine Oxidase Type A, Cyclooxygenase, DNA Gyrase, Poly(ADP-ribose) Polymerase)
Based on its chemical structure, this compound may interact with several enzyme systems.
Monoamine Oxidase Type A (MAO-A): MAO-A is a critical enzyme in the metabolism of monoamine neurotransmitters, and its inhibition can lead to antidepressant effects. youtube.com A series of 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones, which are pyrrole analogues of the established MAO inhibitor toloxatone, have been shown to be highly potent and selective inhibitors of MAO-A, with Kᵢ values in the low nanomolar range (0.004–0.52 µM). nih.gov Similarly, studies on pyridazinobenzylpiperidine derivatives found that while most compounds were more selective for MAO-B, some exhibited MAO-A inhibition with IC₅₀ values in the single-digit micromolar range. researchgate.netmdpi.com These results indicate that the pyrrolidine or pyrrole moiety, when incorporated into specific heterocyclic scaffolds, can confer potent MAO-A inhibitory activity.
Cyclooxygenase (COX): The pyrrolidine and pyrrole scaffolds are found in numerous non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. nih.govunina.it For example, new pyrrolidine derivatives have been synthesized and evaluated for their anti-inflammatory effects, with computational docking studies suggesting interactions with COX-1 and COX-2 enzymes. nih.gov One study on a class of pyrrole derivatives found compounds that were potent inhibitors of COX-2 and were 4.8- to 38.8-fold more selective for COX-2 over COX-1. unina.it Another investigation into a propanoate derivative of N-phenylpyrrolidine-2,5-dione (MAK01) demonstrated moderate anti-COX-1 activity (IC₅₀ of 314 µg/mL). mdpi.com This body of evidence suggests that this compound could possess anti-inflammatory properties via COX inhibition.
DNA Gyrase: Bacterial DNA gyrase is a validated target for antibiotics. whiterose.ac.uk The pyrrolamide and pyrrolopyrimidine classes of compounds have been identified as novel inhibitors of the GyrB subunit of DNA gyrase and the related topoisomerase IV (ParE). nih.govnih.gov N-phenylpyrrolamide inhibitors, for instance, display low nanomolar IC₅₀ values against Escherichia coli DNA gyrase. rsc.org These inhibitors function by competing with ATP for binding to the GyrB subunit, thereby disrupting DNA replication and leading to bacterial cell death. nih.gov The presence of the phenyl and pyrrolidine-like structures in this compound makes DNA gyrase a plausible target for antimicrobial activity.
Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are a class of anticancer agents that induce synthetic lethality in tumors with deficiencies in DNA repair, such as those with BRCA mutations. prolynxinc.comnih.govyoutube.com A series of benzimidazole carboxamide derivatives featuring a pyrrolidine ring were synthesized and found to be potent inhibitors of both PARP-1 and PARP-2, with IC₅₀ values around 4 nM, comparable to the clinical drug veliparib. nih.gov This demonstrates that the pyrrolidine scaffold can be effectively incorporated into pharmacophores designed to target the PARP active site.
| Enzyme Target | Related Compound Class | Potency (IC₅₀ or Kᵢ) | Source(s) |
| MAO-A | 3-(1H-pyrrol-2-yl)-2-oxazolidinones | 0.004–0.52 µM (Kᵢ) | nih.gov |
| COX-1 | N-phenylpyrrolidine-2,5-dione derivative | 314 µg/mL (IC₅₀) | mdpi.com |
| COX-2 | Pyrrole derivatives | Selective inhibition (e.g., 38.8-fold vs COX-1) | unina.it |
| DNA Gyrase (E. coli) | N-phenylpyrrolamides | 2–20 nM (IC₅₀) | rsc.org |
| PARP-1 / PARP-2 | Benzimidazole carboxamide-pyrrolidines | ~4 nM (IC₅₀) | nih.gov |
Cellular Pathway Modulation Studies (e.g., Microtubule Dynamics, Neuroblastoma Cell Viability)
Microtubule Dynamics: While no direct studies link this compound to microtubule dynamics, this is a known mechanism for various heterocyclic anticancer agents. The disruption of microtubule polymerization or depolymerization leads to cell cycle arrest and apoptosis. Given the diverse biological activities of pyrrolidine-containing compounds, investigating the effect of this compound on tubulin polymerization and spindle formation in cancer cells would be a valuable area of future research.
Neuroblastoma Cell Viability: Neuroblastoma is a common pediatric solid tumor, and there is a continuous search for novel therapeutic agents. mdpi.comnih.gov Although the specific compound has not been tested, related structures have been evaluated for their effects on cancer cell lines. For example, some helicid-pyrrolidine-2-one analogues showed a high anticancer effect against human skov3 cells. researchgate.netrdd.edu.iq Studies on neuroblastoma cell lines have demonstrated that viability can be significantly reduced by various small molecules. researchgate.netuu.nl For example, treatment of HTLA-230 neuroblastoma cells with bola-amphiphilic nanovesicles caused a significant reduction in cell viability at concentrations ≥ 0.1 µM. mdpi.com The potential for this compound to affect neuroblastoma cell proliferation and viability remains an open question but is a plausible hypothesis given the established anticancer activities of some pyrrolidine derivatives.
In Vitro Activity Assessment in Preclinical Models (e.g., Antichlamydial, Antitubercular, Antibacterial, Anti-inflammatory)
Antibacterial Activity: The pyrrolidine scaffold is a common feature in compounds with antimicrobial properties. nih.govresearchgate.netnih.gov Various derivatives of pyrrolidine-2-one have demonstrated moderate biological activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.netrdd.edu.iq In one study, a novel amino phenyl pyrrolidine-2-one derivative exhibited selective inhibition against vancomycin-resistant Enterococcus faecalis (VRE) with a minimum inhibitory concentration (MIC) of 5.97 µM. rdd.edu.iq Another study on thiazole-based pyrrolidine derivatives found a compound that selectively inhibited Gram-positive bacteria (S. aureus and B. cereus) with an inhibition zone of over 30 mm at a 400 µg concentration. biointerfaceresearch.com These findings strongly support the potential for this compound to possess antibacterial properties.
Antitubercular Activity: There is a pressing need for new drugs to combat drug-resistant tuberculosis. nih.gov Pyrrolidine derivatives have been identified as possessing antitubercular activity. nih.gov Chalcones, which share a phenyl-ethanone substructure, have also been employed in the design of antitubercular agents. mdpi.com A series of fluorinated chalcones and their pyridine (B92270) derivatives were screened for activity against Mycobacterium tuberculosis (Mtb), with the most potent compound showing an MIC of ~8 µM, which is comparable to ciprofloxacin and streptomycin. plos.org Other studies have identified pyrrole derivatives with MIC values against the H37Rv Mtb strain as low as 1.6 µg/mL. mdpi.com This suggests that the structural elements of this compound are consistent with those found in compounds active against Mtb.
Anti-inflammatory Activity: As discussed in section 6.2, many pyrrolidine and pyrrole derivatives exhibit anti-inflammatory activity, often through the inhibition of COX enzymes. nih.govmdpi.com In vivo studies using carrageenan-induced paw edema models have confirmed the anti-inflammatory effects of synthesized pyrrolidine derivatives. nih.gov Chalcone (B49325) derivatives have also been evaluated for their ability to inhibit inflammatory pathways, with some showing potential to inhibit the lipoxygenase (LOX) enzyme. mdpi.com
| Activity Type | Related Compound Class | Organism/Model | Potency (MIC or other) | Source(s) |
| Antibacterial | Pyrrolidine-2,5-dione derivatives | S. aureus, V. cholera | 16–64 µg/mL (MIC) | nih.gov |
| Antibacterial | Thiazole-pyrrolidine derivatives | S. aureus, B. cereus | Zone of inhibition: >30 mm | biointerfaceresearch.com |
| Antitubercular | Fluorinated pyridine derivative | M. tuberculosis | ~8 µM (MIC) | plos.org |
| Antitubercular | Dicoumarin-pyrrole derivative | M. tuberculosis H37Rv | 1.6 µg/mL (MIC) | mdpi.com |
| Anti-inflammatory | N-phenylpyrrolidine-2,5-dione | COX-1 Inhibition | 314 µg/mL (IC₅₀) | mdpi.com |
Preclinical Pharmacodynamic Endpoints and Mechanistic Cellular Responses
Given the potential targets identified through analysis of analogous compounds, several preclinical pharmacodynamic endpoints and cellular responses can be proposed for this compound.
Neurotransmitter Modulation: If the compound inhibits monoamine transporters (DAT/NET) or MAO-A, key pharmacodynamic endpoints would include measuring changes in extracellular levels of dopamine and norepinephrine in relevant brain regions (e.g., striatum, prefrontal cortex) via microdialysis in animal models. The mechanistic cellular response would be an increase in synaptic neurotransmitter availability.
Antibacterial Efficacy: For potential DNA gyrase inhibitors, a primary cellular response would be the disruption of DNA synthesis and subsequent bacterial cell death. nih.gov Key pharmacodynamic endpoints in preclinical infection models (e.g., murine sepsis or lung infection models) would include a reduction in bacterial burden (CFU counts) in target organs and increased survival rates. nih.govplos.org
Anticancer Activity: If the compound acts as a PARP inhibitor, the expected cellular response in BRCA-deficient cancer cells would be an accumulation of DNA double-strand breaks and the induction of apoptosis (synthetic lethality). nih.gov Pharmacodynamic endpoints in xenograft models of such cancers would include tumor growth inhibition and biomarkers of PARP inhibition (e.g., reduced poly(ADP-ribose) levels in tumor tissue).
Anti-inflammatory Response: For a COX inhibitor, the mechanistic cellular response would be reduced production of prostaglandins. In preclinical models of inflammation, such as carrageenan-induced paw edema, a key pharmacodynamic endpoint would be a measurable reduction in swelling and inflammatory cell infiltration. mdpi.com
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Substituent Effects on Biological and Chemical Activity Profiles
The activity of compounds based on the 1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one scaffold can be significantly modulated by the introduction of various substituents on both the phenyl and pyrrolidine (B122466) rings. These modifications can alter the electronic, steric, and lipophilic properties of the molecule, thereby influencing its binding affinity, efficacy, and pharmacokinetic profile. nih.govnih.gov
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring play a pivotal role in determining the biological activity. For instance, in related acetophenone (B1666503) derivatives, the presence of electron-withdrawing or electron-donating groups can drastically alter their interaction with target proteins. SAR analysis of various acetophenone derivatives has shown that modifications to the phenyl ring can lead to significant changes in activity. nih.gov
Substituents on the Pyrrolidine Ring: The pyrrolidine moiety itself offers multiple points for modification. Substituents at different positions on the pyrrolidine ring can impact the molecule's conformation and basicity. nih.gov For example, the introduction of functional groups can alter the ring's puckering, which in turn affects how the molecule presents its pharmacophoric features to a biological target. nih.gov SAR studies on pyrrolidine derivatives have demonstrated that the activity is often influenced by the substituent at position 3 of the pyrrolidine ring. nih.gov
The following table summarizes the general influence of substituent effects on related scaffolds, which can be extrapolated to the this compound core.
| Ring | Position of Substitution | Type of Substituent | General Effect on Activity |
| Phenyl Ring | Varies | Electron-withdrawing groups (e.g., halogens, nitro groups) | Can enhance potency by altering electronic interactions with the target. |
| Varies | Electron-donating groups (e.g., alkoxy, alkyl groups) | May improve selectivity or pharmacokinetic properties. | |
| Pyrrolidine Ring | Position 3 | Varies | Significantly influences biological activity and conformational preference. |
| Nitrogen Atom | Varies | Affects basicity and potential for hydrogen bonding. |
Positional Isomerism and Stereochemical Effects on Molecular Recognition
The spatial arrangement of atoms and functional groups within a molecule is a critical determinant of its biological activity. For this compound, both positional isomerism and stereochemistry are key factors in molecular recognition by biological targets. nih.gov
The following table highlights the importance of stereochemistry in related pyrrolidine-containing compounds.
| Stereochemical Feature | Implication for Molecular Recognition |
| Chiral Centers on Pyrrolidine Ring | Can lead to enantiomers with different biological activities and potencies. |
| Diastereomers | Different spatial arrangements of substituents can result in distinct binding affinities and selectivities. |
| Ring Conformation (Puckering) | Influences the 3D presentation of pharmacophoric groups to the biological target. |
Rational Design Principles for Enhanced Selectivity and Mechanistic Potency
Rational drug design aims to develop new therapeutic agents based on a detailed understanding of the biological target's structure and mechanism of action. nih.gov For the this compound scaffold, several rational design principles can be applied to enhance selectivity and potency.
Structure-Based Drug Design (SBDD): If the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. rroij.comnih.govresearchgate.net By analyzing the binding pocket of the target, medicinal chemists can design molecules that fit precisely and form optimal interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). For instance, if the target is a kinase, the acetophenone moiety might be designed to interact with the hinge region of the ATP-binding site, while the pyrrolidine group could be modified to extend into a more selective pocket. nih.govresearchgate.net
Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD approaches can be employed. mdpi.com This involves building a pharmacophore model based on a set of known active molecules. The model identifies the essential chemical features required for activity and their spatial arrangement. New molecules can then be designed to fit this pharmacophore model. For the this compound scaffold, a pharmacophore model might include a hydrogen bond acceptor (the carbonyl oxygen), a hydrophobic aromatic region (the phenyl ring), and a basic nitrogen atom (in the pyrrolidine ring).
Key principles for the rational design of derivatives include:
Target Pocket Analysis: Designing substituents that exploit specific features of the target's binding site to increase affinity and selectivity.
Bioisosteric Replacement: Replacing parts of the molecule with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic properties.
Conformational Restriction: Introducing structural constraints to lock the molecule in its bioactive conformation, thereby reducing the entropic penalty of binding.
Development of Hybrid Pharmacophores for Multitarget Engagement
Complex diseases often involve multiple biological pathways, making it advantageous to design drugs that can interact with more than one target. The development of hybrid pharmacophores, which combine the structural features of two or more different ligands into a single molecule, is a promising strategy for achieving multitarget engagement. nih.govnih.gov
The this compound scaffold can serve as a core component in the design of such hybrid molecules. By linking this scaffold to another pharmacophore known to interact with a different target, it is possible to create a single molecule with a dual or polypharmacological profile. nih.gov For example, the pyrrolidinyl acetophenone moiety could be combined with a fragment known to inhibit another enzyme or receptor implicated in the same disease pathology. This approach can lead to synergistic therapeutic effects, reduced potential for drug resistance, and simplified treatment regimens. nih.gov
The design of these hybrid molecules often involves:
Pharmacophore Merging: Combining the key features of two pharmacophores into a single, coherent molecular structure.
Linker Optimization: Selecting an appropriate linker to connect the two pharmacophores, ensuring that they can adopt the correct orientation to bind to their respective targets.
Scaffold Hopping: Replacing the core scaffold with a different one while retaining the key pharmacophoric elements to explore new chemical space and improve properties.
Exploration of Chemical and Research Applications
Utility as Synthetic Intermediates in Organic Synthesis
The arrangement of functional groups in 1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one makes it a powerful intermediate for constructing more complex molecular architectures. Its utility is most pronounced in the synthesis of heterocyclic compounds, which are pivotal structures in medicinal chemistry and drug discovery. The pyrrolidine (B122466) ring is a frequently incorporated five-membered nitrogen heterocycle in bioactive molecules, valued for its ability to introduce three-dimensionality and favorable physicochemical properties. nih.gov
A significant application of this compound is its role as a precursor in the synthesis of quinolines, a class of polycyclic heterocycles. The compound is an analog of a 2-aminoaryl ketone, making it an ideal starting material for the Friedländer synthesis. jk-sci.comorganic-chemistry.org This classic reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (a hydrogen-bearing carbon adjacent to a carbonyl group), which undergoes a cyclodehydration to form the quinoline (B57606) ring system. organic-chemistry.orgnih.govorganicreactions.org The reaction can be catalyzed by either acids or bases. jk-sci.comwikipedia.org
The quinoline scaffold synthesized from this process is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. nih.gov For instance, various quinoline derivatives have been designed and synthesized as potential anti-cancer agents, demonstrating potent activity against human cancer cell lines and acting as kinase inhibitors. nih.gov The ability to use this compound to generate these valuable scaffolds highlights its importance as a synthetic intermediate. nih.gov Furthermore, related enaminones, which share structural similarities, have been utilized as intermediates in the synthesis of alkaloids. nih.gov
| Component | Description | Role of this compound |
|---|---|---|
| Reactant 1 | An o-aminoaryl aldehyde or ketone. organic-chemistry.org | Serves as the o-aminoaryl ketone analog. |
| Reactant 2 | A ketone or aldehyde with an α-methylene group. organic-chemistry.org | Reacts with the ketone and amino-analog portions of the primary reactant. |
| Catalyst | Acid (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or base. wikipedia.org | Promotes the condensation and cyclodehydration steps. |
| Product | A substituted quinoline derivative. jk-sci.com | The resulting product is a polycyclic heterocycle, often with biological activity. nih.gov |
The acetophenone (B1666503) moiety of this compound allows it to serve as a building block for pyridinyl derivatives. General synthetic strategies have been developed for the construction of polysubstituted pyridines using acetophenone as a starting material. researchgate.net For example, copper-catalyzed cyclization reactions of acetophenone with ammonium (B1175870) acetate (B1210297) can produce a variety of substituted pyridines. researchgate.net Another approach involves the one-pot synthesis of imidazo[1,2-α]pyridines from acetophenone and 2-aminopyridine. nih.gov Given these established methods, this compound could foreseeably be employed as a substituted acetophenone substrate to generate complex pyridinyl structures bearing a pyrrolidin-1-yl)phenyl group, thereby enabling the creation of novel and diverse chemical libraries.
Application in Imaging and Radiochemistry (e.g., Positron Emission Tomography Tracers for Monoamine Oxidase Type A)
While direct studies on the use of this compound as a Positron Emission Tomography (PET) tracer are not documented, its structural analogs have shown significant promise in neuroscience and imaging. Specifically, analogs such as 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) have been extensively studied as inhibitors of monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.gov These transporters are crucial for regulating neurotransmitter levels in the brain, and their dysfunction is implicated in numerous neurological disorders. Monoamine oxidase A (MAO-A) is a key enzyme in the degradation of these same monoamines.
Inhibitors of monoamine transporters are vital tools for studying the monoaminergic system. nih.gov The development of PET tracers is essential for the non-invasive imaging and quantification of targets like MAO-A in the living brain. The chemical scaffold of a pyrrolidinyl-phenyl-ethanone core is therefore of high interest in radiochemistry. The research into Pyrovalerone analogs demonstrates that this class of compounds can selectively interact with key components of the monoamine system, suggesting that radiolabeled derivatives based on the this compound framework could be a fruitful area for developing novel PET tracers for imaging targets related to monoamine neurotransmission.
Potential in Materials Science and Optoelectronics Based on Structural Analogs
The application of this compound in materials science is an area of speculative potential, based on the properties of its constituent parts and related molecules. Aromatic ketones and tertiary amines are functional groups known to impart specific electronic and photophysical properties to molecules. Research on related compounds provides insight into possible applications. For instance, a dimeric copper(II) complex was synthesized using a structurally similar ligand, 2-(1H-pyrrol-1-yl)ethanol, demonstrating the capacity of such molecules to coordinate with metal ions. mdpi.com The formation of stable metal complexes is a foundational concept in the development of new materials with catalytic, magnetic, or electronic functions.
The combination of an electron-donating amine group and an electron-withdrawing ketone group on an aromatic ring can lead to interesting photophysical behaviors, such as intramolecular charge transfer (ICT), which is a key process for applications in optoelectronics, including sensors and light-emitting materials. The study of the photophysical properties of molecules with similar donor-acceptor structures, such as substituted phenylenediamines, supports this potential. researchgate.net Therefore, this compound and its derivatives represent a class of compounds that could be investigated for novel applications in materials science.
Development as Molecular Probes for Investigating Biological Systems
Building on their utility in medicinal chemistry and imaging, structural analogs of this compound have been effectively used as molecular probes to investigate biological systems. The research into Pyrovalerone analogs as selective inhibitors of dopamine and norepinephrine transporters provides a clear example. nih.gov Such inhibitors are indispensable research tools for elucidating the roles of these transporters in health and disease. By selectively blocking these transporters, researchers can study the downstream effects on neurotransmission, behavior, and the mechanisms of action of therapeutic drugs or substances of abuse. nih.gov These compounds allow for the precise interrogation of specific biological pathways, making them valuable molecular probes. Given this precedent, this compound serves as a template for the design and synthesis of new molecular probes targeting the central nervous system and other biological targets.
| Application Area | Specific Use | Basis of Application |
|---|---|---|
| Synthetic Intermediate | Precursor for Polycyclic Heterocycles (Quinolines) | Use in Friedländer synthesis as a 2-aminoaryl ketone analog. organic-chemistry.orgwikipedia.org |
| Precursor for Pyridinyl Derivatives | Use as a substituted acetophenone in established pyridine (B92270) syntheses. researchgate.net | |
| Imaging & Radiochemistry | Potential scaffold for PET tracers (e.g., for MAO-A) | Structural analogs (e.g., Pyrovalerone) are potent monoamine uptake inhibitors. nih.gov |
| Materials Science | Potential for creating novel materials and metal complexes | Based on the properties of aromatic ketones/amines and related ligand structures. mdpi.com |
| Molecular Probes | Scaffold for probes investigating biological systems | Analogs are used to probe the function of monoamine transporters. nih.gov |
Advanced Reaction Mechanisms and Selectivity Studies
Mechanistic Investigations of Novel Chemical Transformations Involving the Ethanone (B97240) Unit
While specific mechanistic studies on the ethanone unit of 1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-one are not extensively documented in publicly available literature, the reactivity of this functional group can be inferred from studies on analogous aryl ketones, particularly those with amino group substituents. The ethanone moiety, a prochiral ketone, is a prime target for various chemical transformations, with reduction reactions being of significant interest for the synthesis of chiral alcohols.
The biocatalytic reduction of structurally similar ketones, such as 2-haloacetophenones and 2-hydroxyacetophenone, provides insights into the potential mechanistic pathways for the transformation of the ethanone unit in this compound. nih.govresearchgate.net These reactions are often catalyzed by ketoreductases (KREDs) or whole-cell biocatalysts, which deliver a hydride to the carbonyl carbon from a cofactor, typically NADH or NADPH. nih.govnih.gov
The stereochemical outcome of these reductions is governed by the enzyme's active site topology, which preferentially binds the substrate in a specific orientation. This leads to the formation of either the (R)- or (S)-alcohol, often with high enantioselectivity. nih.govmdpi.com The mechanism involves the transfer of a hydride ion from the cofactor to one face of the carbonyl group, followed by protonation of the resulting alkoxide by a proton donor, which can be water or an acidic residue in the enzyme's active site.
Novel transformations beyond simple reductions could involve enzymatic or chemo-enzymatic cascades. For instance, the ethanone unit could undergo an enzyme-catalyzed aldol (B89426) addition or a Michael addition, expanding the molecular complexity. The pyrrolidine (B122466) ring's nitrogen atom can influence the reactivity of the ethanone group through electronic effects and by acting as a directing group in certain catalyzed reactions.
Chemoenzymatic Synthetic Approaches and Biocatalysis for Enantiomeric Control
Chemoenzymatic synthesis offers a powerful strategy for achieving high enantiomeric control in the preparation of chiral molecules derived from this compound. The primary focus of such approaches is the asymmetric reduction of the prochiral ethanone group to produce the corresponding chiral secondary alcohol, 1-[2-(pyrrolidin-1-yl)phenyl]ethan-1-ol. nih.gov
Biocatalysis, employing either isolated enzymes (ketoreductases) or whole-cell systems, is a cornerstone of this strategy due to the high stereoselectivity often observed. nih.govmdpi.com A wide variety of microorganisms and plant tissues have been shown to effectively reduce prochiral ketones to chiral alcohols with high enantiomeric excess (e.e.). nih.gov For example, studies on the asymmetric reduction of acetophenone (B1666503) and its derivatives have demonstrated the potential to obtain either the (R)- or (S)-alcohol with excellent purity. nih.gov
The choice of biocatalyst is crucial for controlling the stereochemical outcome. Different enzymes and organisms exhibit distinct stereopreferences. For instance, some enzymes follow Prelog's rule, delivering the hydride to the Re-face of the carbonyl, while others exhibit anti-Prelog selectivity, delivering the hydride to the Si-face. researchgate.net
Table 1: Examples of Biocatalytic Reduction of Prochiral Ketones
| Substrate | Biocatalyst | Product Configuration | Enantiomeric Excess (e.e.) | Yield |
| Acetophenone | Daucus carota (Carrot) | (S)-1-Phenylethanol | >98% | ~80% |
| 4'-Chloroacetophenone | Raphanus sativus (Radish) | (R)-1-(4-Chlorophenyl)ethanol | >98% | ~75% |
| Ethyl 4-chloroacetoacetate | Malus pumila (Apple) | Ethyl (S)-4-chloro-3-hydroxybutanoate | ~91% | ~45% |
This table is illustrative and based on data for analogous ketones to demonstrate the potential of biocatalysis for enantiomeric control. nih.gov
Furthermore, chemoenzymatic cascades can be designed to achieve more complex transformations. For example, an initial enzymatic reduction could be followed by a chemical step, such as an etherification or esterification, to generate a diverse range of chiral derivatives. mdpi.com
Phase Transfer Catalysis in Complex Syntheses of Pyrrolidine Derivatives
Phase transfer catalysis (PTC) is a powerful methodology for conducting reactions between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. crdeepjournal.org This technique is particularly valuable in the synthesis of complex pyrrolidine derivatives, as it allows for reactions to be carried out under mild conditions, often with increased yields and selectivities. ptfarm.pl
In the context of syntheses involving this compound or its derivatives, PTC could be employed in several ways. For instance, if a reaction requires the deprotonation of a carbon acid to form a nucleophile that then reacts with an electrophile, PTC can facilitate the transfer of the base from the aqueous or solid phase to the organic phase where the substrate is dissolved.
Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, can be used to achieve asymmetric syntheses. rsc.org These catalysts can create a chiral environment around the reacting species, leading to the preferential formation of one enantiomer over the other. For example, the asymmetric alkylation of a glycine (B1666218) Schiff base using a chiral PTC is a known method for producing unnatural amino acids, which can be precursors to complex pyrrolidine derivatives.
Table 2: Applications of Phase Transfer Catalysis in Organic Synthesis
| Reaction Type | Catalyst Type | Substrate Example | Product Type |
| Alkylation | Quaternary Ammonium (B1175870) Salt | Indanone | Alkylated Indanone |
| Michael Addition | Chiral Quaternary Ammonium Salt | Glycine Schiff Base | 4-Substituted Proline Derivative |
| Etherification | Quaternary Ammonium Salt | Phenol | Phenyl Ether |
This table provides general examples of PTC applications relevant to the synthesis of complex organic molecules. crdeepjournal.orgacs.org
The use of PTC can lead to more efficient and environmentally friendly synthetic routes by reducing the need for harsh reagents and anhydrous solvents. ptfarm.pl
Complexation and Supramolecular Chemistry
Formation of Coordination Compounds with Transition Metal Ions (e.g., Copper(II)) and Lanthanoids
Information regarding the reaction conditions, stoichiometry, and the successful isolation of coordination compounds between 1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one and metals like copper(II) or lanthanide ions is not present in the available literature.
Ligand Binding Modes and Structural Characterization of Metal Complexes
Without experimental data from techniques like X-ray diffraction or spectroscopic analysis (e.g., IR, NMR), it is impossible to determine how this compound coordinates to metal centers. Key details such as whether it acts as a monodentate or bidentate ligand (chelating through the pyrrolidine (B122466) nitrogen and the ketone oxygen) and the resulting geometry of the metal complexes remain unknown.
Potential for Chiral Catalysis with Metal-Ligand Systems
The potential for any compound in chiral catalysis first requires the synthesis of its chiral metal complexes and subsequent testing in asymmetric reactions. There are no published studies investigating the application of this compound-based metal systems in this field. While the pyrrolidine moiety is a common feature in many successful chiral catalysts, the specific properties of this particular ligand in a catalytic context have not been explored.
Conclusion and Future Research Directions
Summary of Current Research Landscape for Pyrrolidine-Containing Ethanone (B97240) Derivatives
The pyrrolidine (B122466) scaffold is a prevalent feature in a multitude of biologically active compounds, indicating its significance in drug discovery and development. Research has demonstrated that derivatives of pyrrolidine exhibit a wide array of pharmacological activities, including but not limited to anticancer, antidiabetic, anti-inflammatory, and central nervous system (CNS) effects. The versatility of the pyrrolidine ring allows for extensive chemical modifications, enabling the synthesis of diverse compound libraries for biological screening.
Synthetic methodologies for creating pyrrolidine derivatives are well-established and varied, often utilizing precursors like proline and 4-hydroxyproline, or employing cyclization reactions of acyclic precursors. The structural diversity of these derivatives is often achieved by substitutions at various positions on the pyrrolidine ring, which significantly influences their biological activity and target specificity. For instance, modifications at the N1, 3rd, and 5th positions have been shown to be critical for optimizing the therapeutic potential of these compounds.
In the context of ethanone derivatives, the aryl ketone moiety attached to the pyrrolidine ring is also a crucial determinant of biological function. For example, in some classes of pyrrolidine-2,5-diones, the nature of the aryl ketone at position 3 can significantly impact their anti-inflammatory properties. The combination of the pyrrolidine ring and the ethanone functional group creates a scaffold with significant potential for interacting with various biological targets.
Interactive Data Table: Biological Activities of Pyrrolidine-Containing Scaffolds
| Biological Activity | Key Findings |
|---|---|
| Anticancer | Pyrrolidine derivatives have shown potential through mechanisms like kinase inhibition and apoptosis induction. |
| Antidiabetic | Certain derivatives act as inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-IV). |
| Anti-inflammatory | Dual cyclooxygenase (COX) and 5-lipoxygenase (LOX) inhibition has been observed in some pyrrolizine derivatives. |
| CNS Activity | The pyrrolidine scaffold is a component of drugs used to treat conditions like epilepsy and psychosis. |
Identification of Knowledge Gaps and Emerging Research Avenues
Given the limited specific data on 1-[2-(Pyrrolidin-1-yl)phenyl]ethan-1-one, several knowledge gaps can be identified by extrapolating from the broader class of related compounds.
Specific Biological Profile: The primary knowledge gap is the comprehensive biological activity profile of this compound. While related compounds show diverse activities, the specific targets and therapeutic potential of this particular isomer are unknown. The ortho-substitution pattern on the phenyl ring is a key structural feature that requires investigation.
Structure-Activity Relationships (SAR): There is no established SAR for this specific structural motif. Understanding how modifications to the phenyl ring (e.g., substitution with different functional groups) or the ethanone linker affect biological activity is a significant gap.
Mechanism of Action: For any identified biological activity, the underlying mechanism of action would need to be elucidated. This includes identifying specific protein targets and signaling pathways that are modulated by the compound.
Pharmacokinetics and ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound has not been determined. These properties are critical for assessing its drug-likeness and potential for further development.
Emerging research avenues for this class of compounds include the development of multi-target agents, where a single molecule is designed to interact with multiple biological targets relevant to a specific disease. This approach can lead to enhanced efficacy and a reduced likelihood of drug resistance.
Strategic Directions for Future Synthetic, Biological, and Computational Studies
To address the identified knowledge gaps and explore the potential of this compound, a multi-pronged research strategy is proposed.
Synthetic Studies:
Library Synthesis: A focused library of analogues should be synthesized to explore the SAR. This would involve introducing a variety of substituents at different positions on the phenyl ring to probe the effects on biological activity.
Stereoselective Synthesis: As the stereochemistry of the pyrrolidine ring can be crucial for biological activity, the development of stereoselective synthetic routes to obtain enantiomerically pure forms of this compound and its derivatives would be a key step.
Biological Studies:
Broad Biological Screening: The parent compound and its synthesized analogues should be subjected to broad-based biological screening against a panel of disease-relevant targets, including cancer cell lines, key enzymes in metabolic diseases, and receptors in the central nervous system.
In-depth Mechanistic Studies: For any "hit" compounds identified during screening, detailed mechanistic studies should be undertaken to identify their molecular targets and elucidate their mechanism of action.
In Vivo Efficacy Studies: Promising candidates should be advanced to in vivo studies in relevant animal models to assess their efficacy and preliminary safety profiles.
Computational Studies:
Molecular Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be employed to predict potential biological targets and to understand the binding interactions of this compound with these targets.
ADMET Prediction: Computational tools can be used to predict the ADMET properties of the compound and its analogues, helping to guide the design of molecules with improved pharmacokinetic profiles.
By systematically addressing these areas, the scientific community can unlock the potential of this compound and related derivatives, potentially leading to the development of novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
